molecular formula C13H13BO3 B051727 4-Benzyloxyphenylboronic acid CAS No. 146631-00-7

4-Benzyloxyphenylboronic acid

Cat. No. B051727
M. Wt: 228.05 g/mol
InChI Key: DMJHEIDWSIAXCS-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reagent in the synthesis of arylalkenylpropargylamines as neuroprotective and potent selective monoamine oxidase B inhibitors .


Synthesis Analysis

The synthesis of 4-Benzyloxyphenylboronic acid involves several steps. It is often synthesized via the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The linear formula of this compound is C6H5CH2OC6H4B(OH)2 .


Molecular Structure Analysis

The molecular formula of 4-Benzyloxyphenylboronic acid is C13H13BO3 . It has an average mass of 228.051 Da and a monoisotopic mass of 228.095779 Da .


Chemical Reactions Analysis

4-Benzyloxyphenylboronic acid is used in various chemical reactions. For instance, it is used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .


Physical And Chemical Properties Analysis

4-Benzyloxyphenylboronic acid is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 418.9±47.0 °C at 760 mmHg, and a flash point of 207.2±29.3 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Safety And Hazards

4-Benzyloxyphenylboronic acid may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

(4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHEIDWSIAXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370205
Record name 4-Benzyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylboronic acid

CAS RN

146631-00-7
Record name 4-Benzyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-phenylboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

143 ml of a solution of n-Butyllithium (nBuLi) is added dropwise, under inert gas and at -78° C., to 47.08 g of the product obtained in Stage A in 375 ml of tetrahydrofuran (THF), agitation is carried out for 1 hour, then 36.5 ml of triethylborate is added. Agitation is carried out for 14 hours, while leaving the temperature to rise to 20° C., and the reaction medium is hydrolyzed using a solution of ice-cooled water containing 45 ml of concentrated sulphuric acid, for 1 hour at 20° C. The aqueous phase is extracted with ethyl acetate, the organic phases are washed with 2N soda and the aqueous phase is acidified to pH=1 using a 1N solution of hydrochloric acid in order to precipitate the boronic acid. After filtration and drying the precipitate 28.54 g of expected product is obtained. Rf: 0.16 cyclohexane/ethyl acetate 7/3) I.R. spectrum: (Nujol)
[Compound]
Name
solution
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
47.08 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
S Sharma, D Lacey, P Wilson - Mol. Cryst. Liq. Cryst., 2003 - Taylor & Francis
… The crude product was stirred in hexane (300cm3) for 1h, and the purified product was filtered off and dried in vacuo to give 4-benzyloxyphenylboronic acid (5) as a white solid, 14.9 g (…
Number of citations: 8 www.tandfonline.com
B Sun, L Ning, HC Zeng - Journal of the American Chemical …, 2020 - ACS Publications
… extremely difficult for 4-benzyloxyphenylboronic acid to pass … iodobenzene and 4-benzyloxyphenylboronic acid due to the … iodobenzene and 4-benzyloxyphenylboronic acid was also as …
Number of citations: 45 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
V Percec, G Johansson - Journal of Materials Chemistry, 1993 - pubs.rsc.org
… (0)-catalysed cross-coupling23 of 4-benzyloxyphenylboronic acid (3) with 7. Compound 7 (… The mixture was purged with argon for 15 min and 4-benzyloxyphenylboronic acid (3) (2.9 g…
Number of citations: 41 pubs.rsc.org
M Cigl, D Pociecha, R Jakubowski… - … A European Journal, 2023 - Wiley Online Library
… triazine 5 was reacted with sodium 2-aminophenolate and the resulting O-substituted product 6 underwent a Pd-catalyzed cross-coupling reaction with 4-benzyloxyphenylboronic acid. …
S Achab, K Diker, P Potier - Tetrahedron Letters, 2001 - Elsevier
… The analog 17 of grossularine-1 (1) was similarly obtained through cross-coupling with 4-benzyloxyphenylboronic acid 11 28 and subsequent deprotection of ketone 15 (Scheme 3). …
Number of citations: 16 www.sciencedirect.com
Z Fu, X Yi, Z Fang, T Zhong, D He… - Chemistry–An Asian …, 2022 - Wiley Online Library
… The substrate of 4-benzyloxyphenylboronic acid (28) smoothly underwent electrochemical deborylative hydroxylation to give the desired monobenzone (28p) with an isolated yield as …
Number of citations: 4 onlinelibrary.wiley.com
BS Kadu - Catalysis Science & Technology, 2021 - pubs.rsc.org
… -4-iodobenzene and 4-benzyloxyphenylboronic acid, and K 2 … acid and 4-benzyloxyphenylboronic acid, revealed that the … boronic acid, like 4-benzyloxyphenylboronic acid, the usage …
Number of citations: 93 pubs.rsc.org
Z Xia, RG Correa, JK Das, L Farhana… - Journal of Medicinal …, 2012 - ACS Publications
… 3-(1-Adamantyl)-4-benzyloxyphenylboronic acid (34) was synthesized using our reported procedure. (44) Abbreviations for solvents and reagents are as follows: BnBr, benzyl bromide; …
Number of citations: 14 pubs.acs.org
K Zab, D Joachimi, E Novotna, S Diele… - Liquid …, 1995 - Taylor & Francis
… The Pd-catalysed cross coupling reaction [7,8] of the 4-benzyloxyphenylboronic acid 12 [9,10] with the aryl bromide 13 gave the dioxolane derivative 14, which afterwards was …
Number of citations: 22 www.tandfonline.com

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